N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide
Description
N'-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is a quinolinyl oxamide derivative (QOD) with a hybrid structure combining a 1,3-thiazole ring and a 1-methyltetrahydroquinoline moiety linked via an ethanediamide bridge. Its structural features, including the electron-rich thiazole ring and the tetrahydroquinoline scaffold, contribute to its bioactivity by enabling interactions with protease active sites.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-21-9-2-3-13-11-12(4-5-14(13)21)6-7-18-15(22)16(23)20-17-19-8-10-24-17/h4-5,8,10-11H,2-3,6-7,9H2,1H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBBSBCJWUIWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazol-2-yl Acetamide Derivatives
Compounds such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () share the N-(1,3-thiazol-2-yl)acetamide moiety with the target compound. Key differences include:
- Substituents: The target compound features a tetrahydroquinoline group, while analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide incorporate aryl halides (e.g., dichlorophenyl).
- Molecular Interactions: The dichlorophenyl analog forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), enhancing crystal stability . In contrast, the target compound’s tetrahydroquinoline group may facilitate hydrophobic interactions with falcipain.
Table 1: Structural and Functional Comparison
Thiazolide Derivatives with Antiviral Activity
highlights thiazolides such as methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate as SARS-CoV-2 Main Protease inhibitors. Comparisons include:
- Functional Groups : Both the target QOD and SARS-CoV-2 inhibitors feature thiazole rings and amide linkages. However, the antiviral thiazolides include ester/carboxylate groups absent in the QOD.
- Target Specificity : The QOD targets falcipain, while thiazolides inhibit viral proteases, highlighting the versatility of thiazole-based scaffolds in drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
